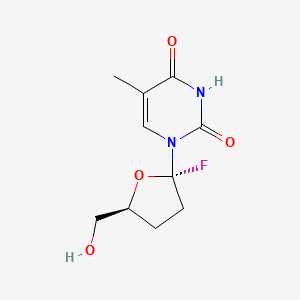

Deoxyfluorothymidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Deoxyfluorothymidine, also known as 3’-deoxy-3’-fluorothymidine, is a fluorinated nucleoside analog. It is structurally similar to thymidine, a natural nucleoside, but with a fluorine atom replacing the hydroxyl group at the 3’ position. This modification imparts unique properties to this compound, making it a valuable compound in various scientific and medical applications.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Desoxyfluorothymidin kann durch einen mehrstufigen Prozess synthetisiert werden, der die Fluorierung von Thymidin beinhaltet. Eine gängige Methode umfasst die Verwendung eines Fluorierungsmittels wie Diethylaminoschwefeltrifluorid (DAST) oder Deoxo-Fluor. Die Reaktion findet typischerweise unter wasserfreien Bedingungen und bei niedrigen Temperaturen statt, um Nebenreaktionen zu verhindern.

Industrielle Produktionsmethoden: In der industriellen Umgebung umfasst die Produktion von Desoxyfluorothymidin die automatisierte Synthese unter Verwendung von Anhydrovorläufern und die Reinigung durch neutrale Aluminiumoxid-Säulen. Dieses Verfahren gewährleistet eine hohe Ausbeute und Reinheit, was es für die großtechnische Produktion geeignet macht .

Analyse Chemischer Reaktionen

Reaktionstypen: Desoxyfluorothymidin durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Das Fluoratom kann unter bestimmten Bedingungen durch andere Nukleophile ersetzt werden.

Oxidations- und Reduktionsreaktionen: Diese Reaktionen können die an das Nukleosid gebundenen funktionellen Gruppen modifizieren.

Phosphorylierung: Desoxyfluorothymidin kann phosphoryliert werden, um sein Triphosphatderivat zu bilden, das biologisch aktiv ist.

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Häufige Reagenzien umfassen Nukleophile wie Thiole und Amine.

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Desoxyfluorothymidin, die in weiteren chemischen oder biologischen Studien verwendet werden können.

Wissenschaftliche Forschungsanwendungen

Desoxyfluorothymidin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer bei der Synthese anderer fluorierter Nukleoside verwendet.

Biologie: Desoxyfluorothymidin wird in Studien verwendet, die DNA-Synthese- und Reparaturmechanismen betreffen.

Medizin: Es dient als Radiopharmazeutikum für die bildgebende Darstellung der Tumorproliferation mit Positronen-Emissions-Tomographie (PET).

Industrie: Desoxyfluorothymidin wird bei der Herstellung von Diagnostika und als Forschungswerkzeug in der Arzneimittelentwicklung eingesetzt.

5. Wirkmechanismus

Desoxyfluorothymidin übt seine Wirkung aus, indem es Thymidin imitiert und sich während der Replikation in die DNA integriert. Diese Integration stört die DNA-Synthese und -funktion, was zur Bildung defekter Proteine und einer erhöhten Mutationsrate führt. Die Verbindung zielt auf Thymidinkinase 1 (TK1) ab, ein Enzym, das an der DNA-Synthese beteiligt ist, und ihre Aufnahme wird durch dieses Enzym reguliert .

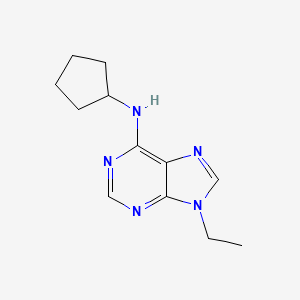

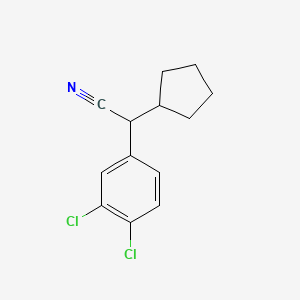

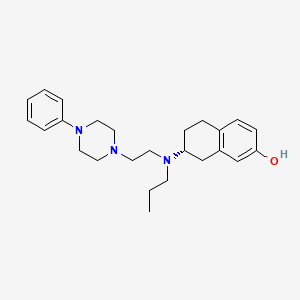

Ähnliche Verbindungen:

Fluorodesoxyuridin: Ein weiteres fluoriertes Nukleosidanalogon, das in der Krebstherapie verwendet wird.

Fluorouracil: Ein fluoriertes Pyrimidinanalogon, das als Chemotherapeutikum eingesetzt wird.

Trifluorothymidin: Ein fluoriertes Thymidinanalogon mit antiviralen Eigenschaften.

Einzigartigkeit: Desoxyfluorothymidin ist aufgrund seiner spezifischen Fluorierung an der 3’-Position einzigartig, die im Vergleich zu anderen fluorierten Nukleosiden unterschiedliche Eigenschaften verleiht. Seine Fähigkeit, als Radiopharmazeutikum für die PET-Bildgebung verwendet zu werden, unterscheidet es von anderen ähnlichen Verbindungen und macht es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in klinischen Umgebungen .

Wirkmechanismus

Deoxyfluorothymidine exerts its effects by mimicking thymidine and incorporating into DNA during replication. This incorporation disrupts DNA synthesis and function, leading to the formation of defective proteins and an increased mutation rate. The compound targets thymidine kinase 1 (TK1), an enzyme involved in DNA synthesis, and its uptake is regulated by this enzyme .

Vergleich Mit ähnlichen Verbindungen

Fluorodeoxyuridine: Another fluorinated nucleoside analog used in cancer treatment.

Fluorouracil: A fluorinated pyrimidine analog used as a chemotherapeutic agent.

Trifluorothymidine: A fluorinated thymidine analog with antiviral properties.

Uniqueness: Deoxyfluorothymidine is unique due to its specific fluorination at the 3’ position, which imparts distinct properties compared to other fluorinated nucleosides. Its ability to be used as a radiopharmaceutical for PET imaging sets it apart from other similar compounds, making it a valuable tool in both research and clinical settings .

Eigenschaften

Molekularformel |

C10H13FN2O4 |

|---|---|

Molekulargewicht |

244.22 g/mol |

IUPAC-Name |

1-[(2S,5S)-2-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C10H13FN2O4/c1-6-4-13(9(16)12-8(6)15)10(11)3-2-7(5-14)17-10/h4,7,14H,2-3,5H2,1H3,(H,12,15,16)/t7-,10-/m0/s1 |

InChI-Schlüssel |

KKBCCKWJPCJQLO-XVKPBYJWSA-N |

Isomerische SMILES |

CC1=CN(C(=O)NC1=O)[C@]2(CC[C@H](O2)CO)F |

Kanonische SMILES |

CC1=CN(C(=O)NC1=O)C2(CCC(O2)CO)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![d[Arg4]AVP](/img/structure/B10848078.png)

![cypate-[(RGD)3-NH2]2](/img/structure/B10848099.png)

![(1R)-3-[(5S,8S)-8-benzhydryl-1,4-diazabicyclo[3.3.1]nonan-4-yl]-1-(4-fluorophenyl)propan-1-ol](/img/structure/B10848112.png)

![6-N-[4-(4-phenylpiperazin-1-yl)butyl]-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine](/img/structure/B10848115.png)

![[(2R)-3-[hydroxy-[2-hydroxy-3-[hydroxy-[(2R)-2-[(9E,12E)-octadeca-9,12-dienoyl]oxy-3-[(9E,12Z)-octadeca-9,12-dienoyl]oxypropoxy]phosphoryl]oxypropoxy]phosphoryl]oxy-2-[(9Z,12E)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12E)-octadeca-9,12-dienoate](/img/structure/B10848126.png)

![Dcp-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2](/img/structure/B10848148.png)

![Des-AA1,2,4,5,10,12,13-[D-Trp8]SRIF](/img/structure/B10848151.png)

![Des-AA1,2,4,5,11,12,13-[D-Trp8]SRIF](/img/structure/B10848156.png)

![Des-AA1,2,5,12,13-[D-Trp8]SRIF](/img/structure/B10848165.png)